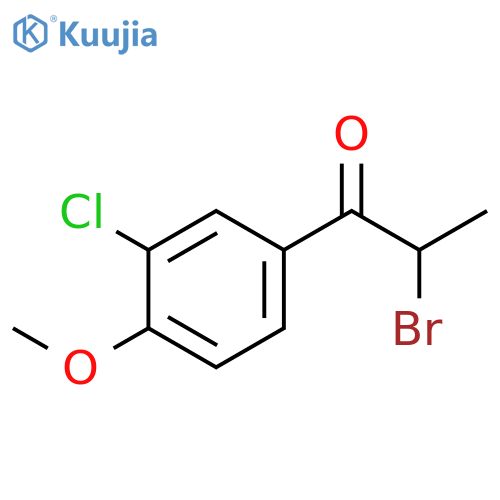

Cas no 102976-53-4 (2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one)

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one

-

- インチ: 1S/C10H10BrClO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3

- InChIKey: XXGTZRPNCKOTRR-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(OC)C(Cl)=C1)(=O)C(Br)C

計算された属性

- せいみつぶんしりょう: 275.95527g/mol

- どういたいしつりょう: 275.95527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 277.54g/mol

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26.3Ų

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | CB000719512-5g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95+% | 5g |

¥13708.00 | 2023-09-15 | |

| Enamine | EN300-179290-5.0g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 5.0g |

$1530.0 | 2023-02-16 | |

| Enamine | EN300-179290-10.0g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 10.0g |

$2269.0 | 2023-02-16 | |

| Enamine | EN300-179290-0.05g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 0.05g |

$101.0 | 2023-09-19 | |

| Enamine | EN300-179290-2.5g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 2.5g |

$1034.0 | 2023-09-19 | |

| Enamine | EN300-179290-1.0g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR01BEMI-500mg |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 500mg |

$585.00 | 2025-02-09 | |

| Aaron | AR01BEMI-5g |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 5g |

$2129.00 | 2023-12-16 | |

| A2B Chem LLC | AW10686-100mg |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 100mg |

$195.00 | 2024-04-20 | |

| Aaron | AR01BEMI-100mg |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |

102976-53-4 | 95% | 100mg |

$234.00 | 2025-02-09 |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

8. Back matter

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-oneに関する追加情報

Introduction to 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one (CAS No. 102976-53-4)

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 102976-53-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated and chloro-methoxy-substituted aromatic ring connected to a propanone backbone, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The structural motif of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one encompasses both electrophilic and nucleophilic sites, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug candidates.

The 3-chloro-4-methoxyphenyl moiety introduces further functional diversity, enabling selective modifications through halogen exchange or metalation processes. This dual functionality has been exploited in the development of novel pharmacophores targeting various biological pathways. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, where the aromatic ring system contributes to binding affinity and selectivity against therapeutic targets.

In the context of drug discovery, 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one serves as a building block for exploring structure-activity relationships (SAR). Its incorporation into heterocyclic frameworks has led to the identification of compounds with promising biological activity. For instance, derivatives of this scaffold have been investigated for their potential as antiviral agents, leveraging the aromatic system's ability to interact with viral proteases and polymerases.

The compound's reactivity also makes it a candidate for exploring novel synthetic methodologies. Transition-metal-catalyzed reactions, particularly palladium and copper-mediated processes, have been employed to functionalize the propanone group or the aromatic ring. These transformations have enabled the introduction of diverse substituents, expanding the library of derivatives for further biological evaluation.

Recent advances in computational chemistry have further enhanced the utility of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one. Molecular modeling studies have elucidated its binding interactions with biological targets, providing insights into optimization strategies. These computational approaches complement experimental efforts, allowing for more efficient design of lead compounds with improved pharmacokinetic profiles.

The pharmaceutical industry has shown interest in this compound due to its synthetic accessibility and potential therapeutic applications. Researchers are exploring its role in developing treatments for neurological disorders, where modulating neurotransmitter activity is crucial. The structural features of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one align well with known pharmacophores in this domain, suggesting its feasibility as a precursor for next-generation therapeutics.

Moreover, agrochemical applications are being explored for derivatives of this compound. The structural complexity and functional diversity offer opportunities for designing novel pesticides with enhanced efficacy and environmental compatibility. Such applications align with global efforts to develop sustainable agricultural solutions while minimizing ecological impact.

In conclusion, 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one (CAS No. 102976-53-4) represents a versatile intermediate with broad utility across multiple domains of chemical research. Its unique structural features enable diverse synthetic transformations and biological explorations, making it a valuable asset in both academic and industrial settings. As methodologies for drug discovery and material science continue to evolve, this compound is poised to play an increasingly significant role in advancing scientific understanding and innovation.

102976-53-4 (2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one) 関連製品

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)

- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)